2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid
Description
2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H6Cl3NO2 and a molecular weight of 302.5 g/mol. This compound is known for its unique properties and is used in various scientific experiments.
Properties
IUPAC Name |
2-chloro-5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO2/c13-8-1-6(2-9(14)4-8)7-3-10(12(17)18)11(15)16-5-7/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOZUESLBLVGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688040 | |
| Record name | 2-Chloro-5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-42-4 | |
| Record name | 2-Chloro-5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method includes the reaction of 3,5-dichlorophenylboronic acid with 2-chloronicotinic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid has been investigated for its potential as an antimicrobial and anticancer agent . Studies indicate that similar compounds exhibit significant biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.
- Anticancer Properties : Research has demonstrated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves interaction with specific molecular targets that alter cellular signaling pathways .
Agricultural Applications
The compound's herbicidal properties make it suitable for use in agriculture. Its effectiveness against specific weed species can help improve crop yields by reducing competition for resources. The chlorinated structure enhances its herbicidal activity compared to non-chlorinated analogs.
Antidepressant Effects
A study evaluated the antidepressant-like effects of the compound in rodent models. Administered at doses of 10 to 30 mg/kg, it significantly reduced immobility time during forced swim tests compared to controls, indicating potential clinical applications in treating depression.
Anti-obesity Research
Investigations into the anti-obesity effects revealed that the compound significantly reduced body weight gain in high-fat diet-induced obesity models. Mice treated with the compound showed decreased caloric intake and increased energy expenditure, highlighting its therapeutic potential for obesity management .
Antioxidant Activity
The antioxidant capacity was assessed using DPPH and ABTS assays. Results indicated effective scavenging of free radicals with IC50 values comparable to well-known antioxidants like ascorbic acid, suggesting protective effects against neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenol: A related compound with similar chlorination patterns but different functional groups.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Another compound with similar chlorination but different structural features.
Uniqueness
2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid is unique due to its specific combination of chlorination and nicotinic acid structure, which imparts distinct chemical and biological properties.
Biological Activity
2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : CHClNO
- CAS Number : 1261964
The presence of chlorine atoms at specific positions on the phenyl ring enhances its reactivity and interactions with biological targets.
The biological activity of 2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid is primarily attributed to its ability to interact with various enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound can inhibit the activity of specific enzymes by binding to their active sites or allosteric sites.
- Signal Transduction Modulation : It influences cellular signaling pathways, potentially leading to altered cellular responses.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent.
- Anticancer Properties : Studies indicate that it may induce apoptosis in cancer cells, suggesting a role in cancer therapy.
- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory properties, warranting further investigation.
Comparative Analysis
To provide a clearer understanding of its biological activity, a comparison with similar compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-6-(2,4-dichlorophenyl)nicotinic acid | Chloro at position 6 | Antimicrobial properties |
| 2-Chloro-4-(3,4-dichlorophenyl)nicotinic acid | Chloro at position 4 | Potential anticancer activity |
| Isoniazid | Basic structure without chlorination | Antituberculosis agent |
The unique arrangement of chlorinated phenyl groups in 2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid enhances its biological activity compared to these analogs.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that derivatives of 2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Anticancer Research : In vitro studies indicated that the compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells . The mechanism involved disruption of mitochondrial function and activation of caspase pathways.
- Inflammation Model : Research showed that treatment with this compound reduced inflammatory markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-5-(3,5-dichlorophenyl)nicotinic acid, and how can reaction yields be improved?
- Methodology : Begin with nicotinic acid derivatives and employ cross-coupling reactions (e.g., Suzuki-Miyaura) using 3,5-dichlorophenylboronic acid (analogous to methods for similar dichlorophenyl intermediates ). Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvent polarity (DMF/THF mixtures) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC, and purify via recrystallization in ethanol/water .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Use H/C NMR to confirm substitution patterns on the nicotinic acid and dichlorophenyl rings (compare to 3,5-dichlorophenylacetic acid spectra ). Employ X-ray crystallography for absolute configuration determination (if crystalline) and DFT calculations to map electrostatic potential surfaces .
Q. What are the solubility challenges of this compound in common solvents, and how can they be addressed?
- Methodology : Test solubility in DMSO, DMF, and THF. If low solubility hinders reactivity, use sonication or microwave-assisted dissolution. For biological assays, prepare stock solutions in DMSO with <1% v/v to avoid cytotoxicity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of halogenation in nicotinic acid derivatives?
- Methodology : Perform kinetic studies using time-resolved UV-Vis spectroscopy to track intermediate formation. Compare with DFT-calculated transition states to identify whether electronic (e.g., directing effects of chlorine) or steric factors dominate. Reference analogous dichlorophenyl systems .
Q. How does the compound degrade under hydrolytic or oxidative conditions, and what are the stable intermediates?
- Methodology : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months). Use LC-MS to identify degradation products (e.g., dechlorinated analogs or hydroxylated byproducts). Compare degradation pathways to structurally related compounds like 3,5-dichloro-4-hydroxybenzoic acid .
Q. What computational models predict the compound’s binding affinity for biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for similar dichlorophenyl-nicotinic acid derivatives?
- Methodology : Systematically replicate protocols while varying catalysts (Pd vs. Cu), solvent purity, and moisture levels. Use DOE (design of experiments) to identify critical variables. Cross-reference with intermediates like 4-(5-(3,5-dichlorophenyl)-trifluoromethyl)benzoic acid synthesis .
Q. Why do NMR spectra of this compound vary across studies, and how can reproducibility be ensured?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
